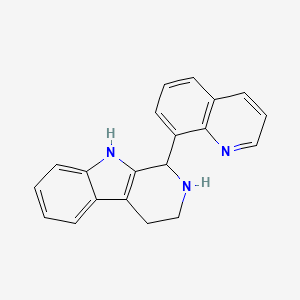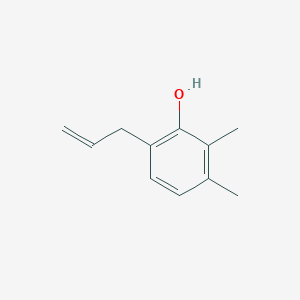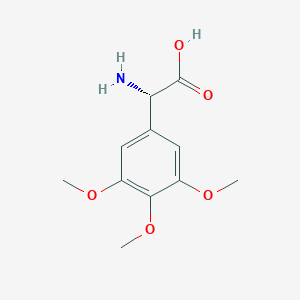
2,3'-Bi-1h-indole,3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’-Bi-1h-indole,3-methyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their aromaticity and are found in many natural products and pharmaceuticals. The compound 2,3’-Bi-1h-indole,3-methyl- is particularly interesting due to its unique structure, which consists of two indole units connected at the 2 and 3 positions, with a methyl group attached to the 3 position of one of the indole units.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Bi-1h-indole,3-methyl- can be achieved through various methods. One common approach involves the cyclization of o-toluidides or the phenylhydrazone of propionaldehyde . Another method includes the use of palladium-catalyzed intramolecular oxidative coupling of commercially available anilines . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives, including 2,3’-Bi-1h-indole,3-methyl-, often employs microwave-assisted synthesis techniques. This method enhances the reaction rate and yield by exposing the reactants to microwave irradiation, resulting in high regioselectivity and excellent yields .
化学反応の分析
Types of Reactions
2,3’-Bi-1h-indole,3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole units to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinonoid derivatives .
科学的研究の応用
2,3’-Bi-1h-indole,3-methyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3’-Bi-1h-indole,3-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes such as proliferation, apoptosis, and signal transduction . Its effects are mediated through the modulation of oxidative stress, inhibition of DNA synthesis, and reduction of proinflammatory cytokines .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
3-Methylindole: Known for its presence in coal tar and its use in fragrance and flavor industries.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness
2,3’-Bi-1h-indole,3-methyl- is unique due to its dimeric structure, which provides distinct chemical and biological properties compared to other indole derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
88919-87-3 |
|---|---|
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)-3-methyl-1H-indole |
InChI |
InChI=1S/C17H14N2/c1-11-12-6-2-5-9-16(12)19-17(11)14-10-18-15-8-4-3-7-13(14)15/h2-10,18-19H,1H3 |
InChIキー |
YGUTWYRSEKQOMR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=CC=CC=C12)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


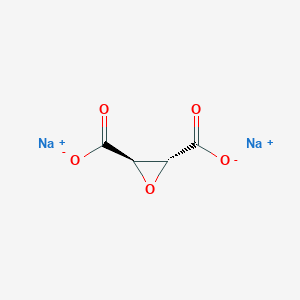
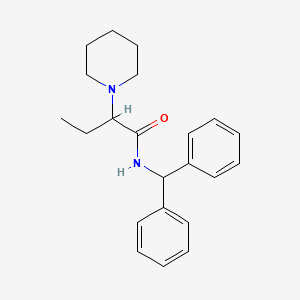
![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
![2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B14152351.png)
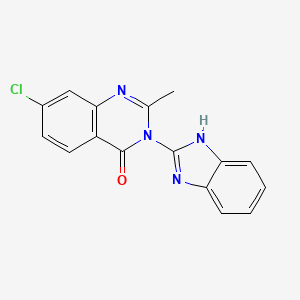
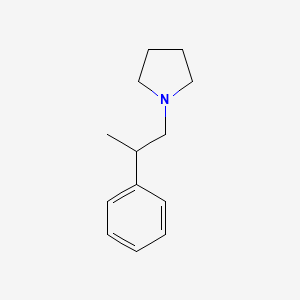
![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)
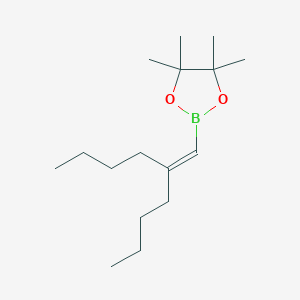
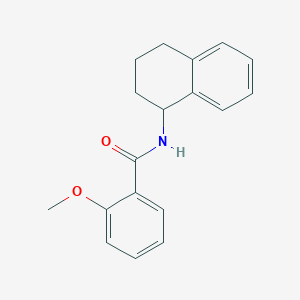
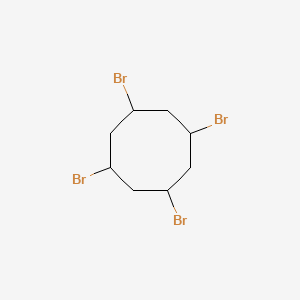
![2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B14152380.png)
